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molecular formula C22H29N3O3 B8332593 Benzyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylaminoformate

Benzyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylaminoformate

Cat. No. B8332593
M. Wt: 383.5 g/mol
InChI Key: MBKGZSWYAGEWIQ-UHFFFAOYSA-N
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Patent
US05688795

Procedure details

A mixture of benzyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino-formate dihydrochloride (481 g, 1.05 mol) and potassium carbonate (630 mL, 5.5N, 3.15 mol) in 4L of ethyl acetate was stirred at room temperature for 1 hour. The mixture was washed with water (1×630 mL), treated with silica gel (200 g) and filtered. The filtrate was concentrated under reduced pressure to give benzyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylaminoformate (385.9 g, 1.01 mol) as an oil.
Name
benzyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino-formate dihydrochloride
Quantity
481 g
Type
reactant
Reaction Step One
Quantity
630 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N:11]1[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][NH:20][C:21]([O:23][CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[O:22])[CH2:13][CH2:12]1.C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[N:11]1[CH2:12][CH2:13][N:14]([CH2:17][CH2:18][CH2:19][NH:20][C:21]([O:23][CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[O:22])[CH2:15][CH2:16]1 |f:0.1.2,3.4.5|

Inputs

Step One
Name
benzyl 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino-formate dihydrochloride
Quantity
481 g
Type
reactant
Smiles
Cl.Cl.COC1=C(C=CC=C1)N1CCN(CC1)CCCNC(=O)OCC1=CC=CC=C1
Name
Quantity
630 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with water (1×630 mL)
ADDITION
Type
ADDITION
Details
treated with silica gel (200 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCCNC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.01 mol
AMOUNT: MASS 385.9 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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